molecular formula C5H5BF4O B3331278 Pyrylium tetrafluoroborate CAS No. 80279-50-1

Pyrylium tetrafluoroborate

Cat. No.: B3331278
CAS No.: 80279-50-1
M. Wt: 167.9 g/mol
InChI Key: SJNICXIZTGPXAU-UHFFFAOYSA-N
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Description

Pyrylium tetrafluoroborate (C₅H₅O·BF₄) is a cationic aromatic heterocycle with a tetrafluoroborate counterion. It is widely utilized in organic synthesis for its ability to activate amino groups in amines, amides, and sulfonamides, enabling nucleophilic aromatic substitution (SNAr) reactions . Its mechanochemical applications in deaminative arylations of amides (e.g., forming biaryl ketones) align with green chemistry principles by minimizing solvent use and pre-functionalization steps . This compound’s stability under ambient conditions and compatibility with diverse nucleophiles (S, O, N) make it a versatile reagent for late-stage functionalization of pharmaceuticals and agrochemicals .

Properties

IUPAC Name

pyrylium;tetrafluoroborate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5O.BF4/c1-2-4-6-5-3-1;2-1(3,4)5/h1-5H;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNICXIZTGPXAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=[O+]C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrylium tetrafluoroborate can be synthesized through several methods. One common method involves the reaction of an acetophenone and a chalcone derivative in the presence of an acid. This reaction typically uses simple starting materials and allows for the synthesis of both symmetrical and unsymmetrical triarylpyryliums . Another method involves the mechanochemical synthesis of aromatic ketones, where this compound mediates the deaminative arylation of amides .

Industrial Production Methods: In industrial settings, this compound is often produced using continuous-flow synthesis. This method involves the rapid synthesis of pyrylium salts in a telescoped fashion, starting from simple starting materials and promoting faster reactions under superheated conditions .

Chemical Reactions Analysis

Types of Reactions: Pyrylium tetrafluoroborate undergoes various types of reactions, including nucleophilic substitution, oxidation, and reduction. It is particularly known for its ability to activate heterocyclic amines for nucleophilic substitution .

Common Reagents and Conditions: Common reagents used in reactions with this compound include primary amines, acids, and nucleophiles. The reaction conditions often involve the use of an acid catalyst and elevated temperatures to promote the desired transformations .

Major Products Formed: The major products formed from reactions involving this compound include pyridinium salts, biaryl ketones, and other heterocyclic compounds. These products are valuable intermediates in organic synthesis and can be further functionalized for various applications .

Scientific Research Applications

Mechanochemical Applications

Pyrylium tetrafluoroborate has gained attention for its role in mechanochemical processes, which align with green chemistry principles. A notable study demonstrated its effectiveness in the deaminative arylation of amides , allowing for the conversion of aromatic amines into biaryl ketones. This method not only simplifies the activation of C–N bonds in amides but also enhances reaction efficiency by eliminating the need for transition metals, thus offering a more sustainable approach to amide functionalization.

Case Study: Mechanochemical Deaminative Arylation

  • Objective : To develop a method for activating amide bonds using this compound.
  • Method : A mechanochemical protocol was employed to achieve high yields of biaryl ketones from aryl amides.
  • Results : The study reported excellent yields and selectivity, indicating the potential for industrial scalability in pharmaceutical applications .

Photocatalytic Applications

Another significant application of this compound is its use as a photocatalyst . Specifically, the compound can absorb light and initiate chemical reactions under mild conditions, making it valuable in various organic transformations.

Case Study: Photocatalytic Rearrangement

  • Objective : To investigate the photocatalytic properties of 2,4,6-tri(p-tolyl)this compound.
  • Method : The compound was tested for its ability to catalyze the rearrangement of O-aryl carbamothioates to S-aryl carbamothioates using blue LED light.
  • Results : The reaction proceeded efficiently at room temperature, showcasing a significant improvement over traditional methods that often require high temperatures.

Synthesis of Heterocycles

This compound serves as a precursor for various heterocycles. Its ability to facilitate the formation of complex structures makes it an essential reagent in synthetic organic chemistry.

Case Study: Continuous-Flow Synthesis

  • Objective : To synthesize triarylpyrylium tetrafluoroborates using continuous-flow techniques.
  • Method : A flow system was optimized for the reaction between chalcones and acetophenones under controlled temperature and pressure conditions.
  • Results : The process yielded various substituted pyryliums with high efficiency, demonstrating the versatility of pyrylium salts in generating complex molecular architectures .

Summary Table of Applications

Application AreaDescriptionKey Findings
Mechanochemical SynthesisActivation of amide bonds for biaryl ketone productionHigh yields and selectivity; environmentally friendly
PhotocatalysisCatalysis of rearrangements under mild conditionsEfficient at room temperature; improved reaction rates
Heterocycle SynthesisFormation of triarylpyrylium tetrafluoroboratesSuccessful continuous-flow synthesis with diverse substrates

Mechanism of Action

The mechanism of action of pyrylium tetrafluoroborate involves its ability to act as an electrophile, facilitating the activation of amines and other nucleophiles. The intermediate pyridinium salts formed during these reactions can react with a wide array of nucleophiles to form new C-N, C-O, and C-S bonds . This makes this compound a valuable reagent for late-stage functionalization in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

2-Pyranones

Structural Differences: 2-Pyranones feature a carbonyl group replacing one methine carbon in the pyrylium ring. This structural change reduces aromaticity and increases electrophilicity at the carbonyl oxygen. Reactivity: Unlike pyrylium salts, 2-pyranones undergo electrophilic substitutions (nitration, halogenation) and Diels-Alder reactions. Methylation with trimethyloxonium tetrafluoroborate converts them into pyrylium derivatives . Applications: Primarily used as dienes in cycloadditions and precursors to pyrylium salts.

Property Pyrylium Tetrafluoroborate 2-Pyranones
Aromaticity High (6π-electron system) Reduced (localized carbonyl)
Electrophilic Reactivity Moderate (directs SNAr) High (carbonyl participates)
Functionalization Routes Nucleophilic substitution Electrophilic substitution

Thiothis compound

Structural Differences : The oxygen atom in the pyrylium ring is replaced by sulfur, forming a thiopyrylium cation.
Reactivity : Thiopyrylium salts exhibit stronger redox activity due to sulfur’s polarizability. For example, 2,4,6-triphenylthiothis compound accelerates photopolymerization faster than pyrylium analogs, reaching critical conversion rapidly .
Applications : Preferred in photoredox catalysis for crosslinking and gelation .

Property This compound Thiothis compound
Redox Potential (V vs SCE) ~1.65–1.74 Higher (S enhances electron transfer)
Photocatalytic Efficiency Moderate Superior (faster kinetics)
Thermal Stability Decomposes >300°C Lower (S–B interactions weaker)

N-Alkylpyridinium Salts (Katritzky Salts)

Structural Differences: Pyrylium salts react with amines to form N-alkylpyridinium salts, which are non-aromatic and feature a quaternary ammonium center. Reactivity: Katritzky salts undergo radical or ionic bond cleavage, enabling C–N activation. This compound’s flow synthesis (3 minutes) contrasts with Katritzky salt preparation (18 minutes in flow vs. hours in batch) . Applications: Key intermediates in cross-couplings (e.g., with boronic acids) for drug diversification .

Property This compound N-Alkylpyridinium Salts
Synthetic Speed (Flow) 3 minutes 18 minutes
Bond Activation C–O (pyrylium ring) C–N (quaternary ammonium)
Functional Group Tolerance Broad (amines, halogens, nitro) Limited by N-alkyl stability

Acridinium Salts (e.g., DMTA)

Structural Differences: Acridinium salts feature extended π-conjugated systems (e.g., 10-(3,5-dimethoxyphenyl)-9-mesitylacridinium tetrafluoroborate). Reactivity: Higher redox potentials (DMTA: E₁/₂,red = 1.65 V vs SCE) compared to pyrylium salts (1.74 V for TAPT), enabling oxidation of stronger reducing agents . Applications: Photoredox catalysis for asymmetric synthesis and polymerizations .

Property This compound Acridinium Salts
Redox Potential Moderate (~1.74 V) Higher (~1.65–2.0 V)
Light Absorption UV region Visible-light active
Synthetic Complexity Simple (2–3 steps) Multi-step synthesis

Imidazolium Ionic Liquids (e.g., EMIBF₄)

Structural Differences: Imidazolium cations (e.g., 1-ethyl-3-methylimidazolium) paired with BF₄⁻. Reactivity: Non-aromatic, acting as solvents or electrolytes. EMIBF₄’s density (1.24 g/cm³ at 298 K) and surface tension (45 mN/m) differ significantly from pyrylium salts due to cation–anion interactions .

Key Research Findings

  • Mechanochemical Efficiency: this compound achieves 82–94% yields in deaminative arylations without transition metals, outperforming solution-phase methods .
  • Ion Pairing Dynamics : Molecular dynamics show pyrylium–BF₄⁻ distances average 9.9 Å in DMSO, reducing electrostatic interference during reactions .

Biological Activity

Pyrylium tetrafluoroborate, particularly its derivatives such as 2,4,6-tri(p-tolyl)this compound, has garnered attention for its biological activity and potential applications in organic synthesis and medicinal chemistry. This article delves into the compound's biological properties, mechanisms of action, and its role as a photocatalyst.

Overview of this compound

Pyrylium salts are a class of compounds characterized by a six-membered aromatic ring containing one oxygen atom and a positive charge. The tetrafluoroborate anion (BF4^-) stabilizes this cationic structure, making pyrylium salts valuable in various chemical reactions.

Photocatalytic Activity

Photocatalysis is one of the most notable biological activities associated with this compound. Research indicates that these compounds can function as effective photocatalysts under light irradiation, particularly blue LED light. For instance, 2,4,6-tri(p-tolyl)this compound has been shown to catalyze the rearrangement of O-aryl carbamothioates to S-aryl carbamothioates at room temperature, which is a significant improvement over traditional methods that require higher temperatures or more complex catalysts like palladium.

The mechanism involves the absorption of light by the pyrylium salt, leading to an excited state that facilitates electron transfer processes. This property makes pyrylium salts suitable for applications in organic synthesis and potentially in biological systems where light-induced reactions are beneficial.

This compound exhibits significant biochemical properties that are crucial for its applications in medicinal chemistry. Its ability to facilitate reactions under mild conditions enhances its utility in biological studies.

  • Catalytic Reactions : Pyrylium salts can catalyze various transformations, including the conversion of phenols to thiophenols via interaction with O-aryl carbamothioates. This ability to promote reactions without being consumed makes them valuable in synthetic pathways.
  • Deaminative Arylation : Recent studies have explored the use of this compound in the deaminative arylation of amides, showcasing its potential to activate C–N bonds in amide moieties . This reaction is particularly significant because amides are prevalent in biological molecules and their functionalization can lead to new biologically active compounds.

Study 1: Mechanochemical Synthesis

A study investigated the mechanochemical synthesis utilizing this compound for the conversion of aryl amides into biaryl ketones. The researchers developed a green method that not only improved yields but also adhered to environmentally friendly practices by eliminating the need for transition metals . The results indicated high selectivity and scalability, making it suitable for industrial applications.

Study 2: Electron-Transfer Photosensitization

Another research focused on using pyrylium salts as electron-transfer photosensitizers. The study demonstrated that these compounds could facilitate cycloreversion reactions under light irradiation, further highlighting their versatility in photochemical applications .

Comparative Analysis Table

Property/ActivityThis compoundTraditional Catalysts
Reaction Conditions Mild (room temperature)Often requires high temperatures
Light Activation Yes (photocatalyst)Not applicable
Reusability High (not consumed)Varies by catalyst type
Environmental Impact Low (green chemistry approach)Often higher due to solvents

Q & A

Q. What are the key advantages of using pyrylium tetrafluoroborate in mechanochemical synthesis compared to traditional methods?

this compound enables mechanochemical deaminative arylation of amides, bypassing pre-functionalization steps required in conventional approaches. This method reduces reaction steps, lowers resource consumption, and adheres to green chemistry principles by eliminating transition-metal catalysts. Mechanochemical activation facilitates direct N–C(O) bond cleavage in amides, yielding biaryl ketones efficiently . For example, reactions using this reagent achieve high yields in 6–12 hours under ball-milling conditions, avoiding solvent-intensive protocols .

Q. How can researchers characterize this compound and verify its purity during synthesis?

Comprehensive characterization involves:

  • Multinuclear NMR : 1H^{1}\text{H}, 13C^{13}\text{C}, 19F^{19}\text{F}, and 11B^{11}\text{B} NMR to confirm structural integrity. For instance, 19F^{19}\text{F} NMR shows a singlet at δ –151.76 ppm for BF4_4^-, while 1H^{1}\text{H} NMR reveals aromatic proton signals at δ 9.57–8.36 ppm .
  • Quantitative NMR (qNMR) : Using internal standards like 1,3,5-trimethoxybenzene to assess purity (>97% in optimized syntheses) .
  • Decomposition Monitoring : Solubility in rigorously dried deuterated solvents (e.g., CD3_3CN) is critical to avoid decomposition artifacts .

Q. What safety precautions are essential when handling this compound in the lab?

  • Personal Protective Equipment (PPE) : Wear gloves, lab coats, and eye protection due to its skin/eye irritation risks (GHS Category 1C/1) .
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors.
  • Incompatibility Avoidance : Separate from oxidizers to prevent hazardous reactions. Decomposition products include HF and boron oxides, requiring emergency protocols for spills .

Q. How is this compound applied in late-stage functionalization of sulfonamides?

It mediates selective sulfonyl chloride formation from sulfonamides under mild conditions (e.g., –20°C in Et2_2O with HBF4_4·OEt2_2). This method avoids harsh reagents like SOCl2_2, enabling functionalization of complex substrates (e.g., pharmaceuticals) with high selectivity .

Advanced Research Questions

Q. What mechanistic insights support this compound’s role in solvent-free C–N activation?

Mechanochemical force induces polarization of the pyrylium cation, enhancing electrophilicity. This facilitates nucleophilic attack on amide substrates, leading to C–N bond cleavage and subsequent arylation. Computational studies highlight electrostatic interactions between the pyrylium framework and aromatic systems, stabilizing transition states .

Q. Can this compound act as a photocatalyst in controlled radical polymerizations?

Yes, derivatives like 2,4,6-tri-(p-methoxyphenyl)this compound initiate PET-RAFT polymerization under visible light (blue/purple LEDs). It enables controlled molecular weight distributions (Đ < 1.2) in methacrylate polymerizations, with DMAc as the optimal solvent for enhanced rate and stability .

Q. How do anion-π interactions involving this compound influence supramolecular assembly?

The electron-deficient pyrylium ring engages in anion-π interactions with anions (e.g., BF4_4^-), dictating crystal packing and reactivity. X-ray crystallography and DFT studies reveal these interactions are tunable via substituent effects, enabling tailored molecular recognition in host-guest systems .

Q. What solvent systems optimize this compound’s stability and reactivity?

  • Polar Aprotic Solvents : Acetonitrile (dry) is preferred for NMR studies and reactions, ensuring minimal decomposition .
  • Binary Mixtures : Propylene carbonate/diethyl carbonate enhances ionic mobility in electrochemical applications, though solvent purity is critical to avoid side reactions .

Q. How does this compound tolerate sensitive functional groups in heterocyclic amine derivatization?

Its mild reactivity allows functionalization of aminoheterocycles (e.g., pyridines, quinolines) without damaging esters, halides, or sulfonamides. Condensation with amines primes C–N bonds for nucleophilic substitution, enabling >60 examples of C–O, C–S, and C–SO2_2R bond formation .

Q. What computational tools are used to model this compound’s intermolecular interactions?

  • Cambridge Structural Database (CSD) Mining : Identifies recurring interaction motifs in crystallographic data.
  • Ab Initio Calculations : B3LYP/6-311++G(d,p) models quantify interaction energies (e.g., –15 to –30 kJ/mol for anion-π complexes) .
  • NMR Chemical Shift Predictions : GIAO-DFT methods correlate experimental 1H^{1}\text{H} shifts with electronic environments in solution .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrylium tetrafluoroborate
Reactant of Route 2
Pyrylium tetrafluoroborate

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